3-(4-Methoxyphenyl)propiophenone
Overview
Description
It is a white crystalline powder commonly used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
It is structurally similar to propafenone , a class 1c anti-arrhythmic medication. Propafenone primarily targets cardiac muscle cells, slowing the influx of sodium ions and decreasing cell excitability
Mode of Action
Propafenone, a structurally similar compound, works by slowing the influx of sodium ions into cardiac muscle cells, causing a decrease in excitability . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications
Biochemical Pathways
It’s worth noting that propafenone, a structurally similar compound, affects the sodium ion channels in cardiac muscle cells This action can influence the action potential of the cells and thus the rhythm of the heart
Pharmacokinetics
Propafenone is primarily metabolized in the liver and requires dosing two or three times daily to maintain steady blood levels due to its short half-life
Result of Action
Propafenone, a structurally similar compound, can cause bradycardia and bronchospasm due to its additional activity as a beta-adrenergic blocker
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Methoxyphenyl)propiophenone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of anisole (4-methoxybenzene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
C6H5OCH3+CH3CH2COClAlCl3C6H4(OCH3)COCH2CH3+HCl
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)propanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(4-Methoxyphenyl)propiophenone has a wide range of applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
4-Methylpropiophenone: An aromatic ketone with a methyl group instead of a methoxy group.
Propiophenone: The parent compound without any substituents on the phenyl ring.
4’-Methoxyacetophenone: Similar structure but with an acetyl group instead of a propiophenone group.
Uniqueness: 3-(4-Methoxyphenyl)propiophenone is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGHNVPSVIFSKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288464 | |
Record name | 3-(4-METHOXYPHENYL)PROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1669-49-4 | |
Record name | NSC55911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-METHOXYPHENYL)PROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-METHOXY-PHENYL)-1-PHENYL-PROPAN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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